![molecular formula C10H12N2O B1354320 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one CAS No. 132312-62-0](/img/structure/B1354320.png)
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one
Overview
Description
“1-(Pyridin-4-ylmethyl)pyrrolidin-2-one” is a chemical compound with the empirical formula C10H12N2O . It has a molecular weight of 176.22 . The SMILES string representation of the compound is O=C1CCCN1CC2=CC=NC=C2 .
Molecular Structure Analysis
The molecular structure of “1-(Pyridin-4-ylmethyl)pyrrolidin-2-one” can be represented by the SMILES string O=C1CCCN1CC2=CC=NC=C2 . This indicates that the compound contains a pyrrolidin-2-one ring attached to a pyridin-4-ylmethyl group .Scientific Research Applications
Malaria Research
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one derivatives have been studied for their potential use in malaria research. They have been characterized as inhibitors of Plasmodium Cytoplasmic Prolyl-tRNA Synthetase . This enzyme is essential for protein synthesis in the malaria parasite, and inhibiting it could potentially disrupt the life cycle of the parasite .
Proteomics Research
This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is important for understanding various biological processes, identifying potential targets for drug discovery, and diagnosing diseases .
Chemical Research
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is a heterocyclic compound . Heterocyclic compounds are widely used in chemical research due to their diverse properties and potential applications.
Mechanism of Action
Target of Action
The primary target of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
1-(Pyridin-4-ylmethyl)pyrrolidin-2-one interacts with the ATP-site of PRS . This interaction inhibits the function of PRS, leading to the disruption of protein synthesis in the cell .
Biochemical Pathways
The inhibition of PRS affects the protein synthesis pathway. PRS is responsible for attaching the amino acid proline to its corresponding tRNA during protein synthesis. By inhibiting PRS, 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one disrupts this process, leading to a decrease in protein synthesis .
Result of Action
The result of the action of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is the inhibition of protein synthesis in the cell. This leads to a decrease in the production of proteins, which can have various effects on the cell, depending on the specific proteins that are affected .
Future Directions
The compound “1-(Pyridin-4-ylmethyl)pyrrolidin-2-one” has been identified as a potential antimalarial agent . Future research could focus on optimizing this chemical series to achieve sufficient on-target selectivity, which is particularly challenging . The compound’s preliminary off-target profile and oral efficacy in a humanized murine model of Plasmodium falciparum malaria suggest that it represents a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGIKWDBLZYABK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471640 | |
Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
132312-62-0 | |
Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.